2-Chloro-4-nitro-1H-imidazole

Descripción general

Descripción

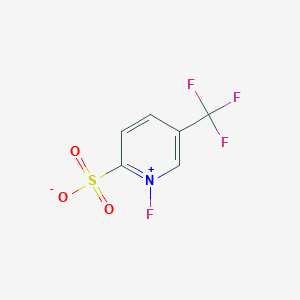

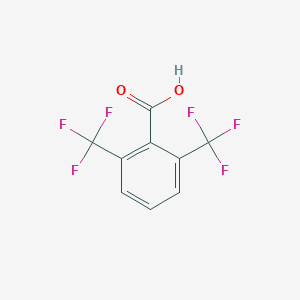

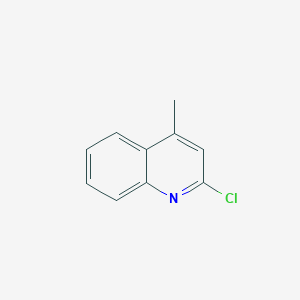

2-Chloro-4-nitro-1H-imidazole is a compound with the molecular formula C3H2ClN3O2 . The molecule of this compound is almost planar, with a dihedral angle between the imidazole ring and the nitro group of 1.7(2)° . It’s a derivative of 4-Nitroimidazole and has potential use as radiosensitizers of hypoxic cells .

Synthesis Analysis

Imidazole, the core structure of 2-Chloro-4-nitro-1H-imidazole, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecule of 2-Chloro-4-nitro-1H-imidazole is almost planar; the dihedral angle between the imidazole ring and the nitro group is 1.7(2)° . In the crystal structure, pairs of intermolecular C-H⋯O hydrogen bonds link inversion-related molecules into dimers, generating R(2) (2)(10) ring motifs .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis of New Pharmaceuticals

2-Chloro-4-nitro-1H-imidazole: is a valuable precursor in the synthesis of new pharmaceutical compounds. Its imidazole ring is a core structure in many drugs due to its resemblance to the fundamental building blocks of DNA and RNA. This compound can be used to create novel medications with potential antibacterial, antifungal, and antiviral properties .

Development of Anticancer Agents

The imidazole ring is also present in compounds that exhibit anticancer activity2-Chloro-4-nitro-1H-imidazole can be modified to produce derivatives that target specific cancer cells, minimizing damage to healthy cells and reducing side effects .

Agricultural Chemical Research

In agriculture, 2-Chloro-4-nitro-1H-imidazole derivatives can be developed as fungicides or pesticides. Their ability to disrupt the biological pathways of pests and fungi makes them candidates for protecting crops without harming the environment .

Material Science

Imidazole derivatives, including those derived from 2-Chloro-4-nitro-1H-imidazole , are studied for their potential applications in material science. They can be used in the creation of polymers with specific properties, such as increased thermal stability or electrical conductivity .

Biochemical Research

This compound is used in biochemical research to study enzyme inhibition and other cellular processes. It can act as a mimic for nucleotides or other biological molecules, helping to elucidate the mechanisms of various biochemical reactions .

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-nitro-1H-imidazole can be used as a reagent or a standard in the quantification and identification of other substances. Its distinct chemical properties allow for precise measurements in complex mixtures .

Safety And Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Propiedades

IUPAC Name |

2-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJZBRDIZUHTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206150 | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitro-1H-imidazole | |

CAS RN |

57531-37-0 | |

| Record name | 2-Chloro-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-Chloro-4-nitro-1H-imidazole?

A1: 2-Chloro-4-nitro-1H-imidazole [] is a planar molecule primarily characterized by an imidazole ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position. The dihedral angle between the imidazole ring and the nitro group is minimal, measuring only 1.7° []. This planarity may influence its interactions with other molecules and its potential biological activity.

Q2: How can 2-Chloro-4-nitro-1H-imidazole be used in organic synthesis?

A2: 2-Chloro-4-nitro-1H-imidazole serves as a versatile building block for synthesizing complex molecules []. Its reactivity stems from the presence of the chlorine atom, which can be selectively substituted in palladium-catalyzed cross-coupling reactions. Researchers successfully employed this approach to create diverse triarylnitroimidazoles with potential medicinal applications []. This strategy allows for the introduction of various aryl groups at different positions on the imidazole ring, opening possibilities for structure-activity relationship studies and the development of novel compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)